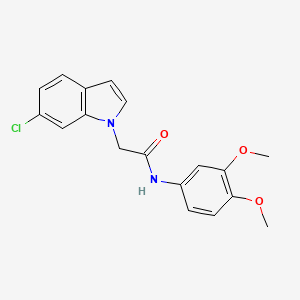
2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C₁₈H₁₉ClN₂O₃ .
- The compound features an indole ring, a chloro substituent, and a dimethoxyphenyl group attached to an acetamide moiety.
- It exhibits interesting pharmacological properties and has been investigated for various applications.
2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: is a synthetic organic compound.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
2-(6-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound classified as an indole derivative. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This compound features a chlorinated indole moiety and a substituted acetamide, contributing to its potential pharmacological properties.
- Molecular Formula: C₁₈H₁₇ClN₂O₃
- Molecular Weight: 344.8 g/mol
- CAS Number: 1144500-19-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes, influencing metabolic pathways.
- Receptor Modulation: It can bind to receptors, altering their activity and consequently affecting cellular processes.
Biological Activities
Research indicates that indole derivatives exhibit a range of biological activities, including:
- Anticancer Properties: Some studies suggest that this compound may have potential as an anticancer agent due to its ability to modulate cell signaling pathways.
- Antiviral Activity: Indole derivatives have shown promise in inhibiting viral replication in various studies.
Antiviral Activity
Research into indole derivatives has indicated that they can inhibit the replication of viruses such as the hepatitis C virus (HCV) and influenza viruses. The exact mechanism involves interference with viral entry or replication processes. Although direct studies on this compound's antiviral activity are scarce, its classification as an indole derivative positions it as a candidate for further investigation in this area.
Comparative Analysis with Similar Compounds
| Compound Name | Description |
|---|---|
| 2-(1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide | Lacks the chlorine atom at the 6-position. |
| 2-(6-bromo-1H-indol-1-yl)-N-(3-pyridinylmethyl)acetamide | Contains a bromine atom instead of chlorine. |
| 2-(6-chloro-1H-indol-1-yl)-N-(2-pyridinylmethyl)acetamide | The pyridinylmethyl group is attached at a different position. |
The unique substitution pattern and the presence of the chlorine atom at the 6-position in this compound may confer distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C18H17ClN2O3 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-16-6-5-14(10-17(16)24-2)20-18(22)11-21-8-7-12-3-4-13(19)9-15(12)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
WQPIIEHAQZNRLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















